SC-1 (Stat3-IN-7) is a synthetic compound derived from sorafenib, a multikinase inhibitor. [, ] Initially developed as a potential anti-cancer agent, SC-1 exhibits a restricted expression profile, primarily targeting specific cancer cell types while sparing normal tissues. [, ] While structurally similar to sorafenib, SC-1 lacks kinase inhibitory activity. [, ] It is classified as a small molecule inhibitor. [] Scientific research focuses on its unique mechanism of action and its potential applications in understanding fundamental cellular processes and developing targeted therapies for various diseases.
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea is a synthetic organic compound with the molecular formula and a molecular weight of 431.8 g/mol. It is classified as a urea derivative and has been studied for its potential pharmacological properties, particularly in cancer therapy. The compound is known for its activity against specific signaling pathways involved in tumor growth and proliferation.
This compound can be sourced from various chemical suppliers, including Advanced ChemBlocks, Thermo Fisher Scientific, and MedChemExpress, among others. It is categorized under bioactive compounds and is often utilized in research related to medicinal chemistry and drug discovery. The compound has a unique structure that contributes to its biological activity and therapeutic potential.
The synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea typically involves multi-step organic reactions. While specific synthetic routes can vary, common methods include:
Technical details regarding specific reagents, solvents, and reaction conditions are critical for successful synthesis but are often proprietary or subject to optimization based on laboratory conditions.
The molecular structure of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea can be represented using various structural notations:
The arrangement of these functional groups contributes to its biological activity by influencing interactions with target proteins.
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea participates in various chemical reactions typical for urea derivatives:
The mechanism of action for 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea involves its role as an inhibitor in signaling pathways critical for cancer cell survival:
Data from studies show that this compound exhibits potency comparable to other known inhibitors in this pathway, making it a candidate for further development in cancer therapies .
Key physical and chemical properties of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea include:
These properties are crucial for determining the compound's suitability for laboratory experiments and potential therapeutic use.
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea has several scientific applications:
Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively activated in diverse cancers, driving oncogenesis through dysregulation of proliferation, survival, angiogenesis, and immune evasion pathways. The compound 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea (designated herein as STAT3-IN-7 or SC-1) exerts potent antitumor effects by selectively inhibiting tyrosine phosphorylation at residue Tyr705 [2] [5]. This post-translational modification is indispensable for STAT3 dimerization, nuclear translocation, and DNA binding. Mechanistically, STAT3-IN-7 disrupts the phosphorylation cascade initiated by interleukin-6 (IL-6) and other oncogenic cytokines, thereby downregulating transcription of downstream targets including Bcl-2, cyclin D1, and survivin [5].
Table 1: Impact of STAT3-IN-7 on STAT3 Phosphorylation and Downstream Targets
Cell Line | Reduction in p-STAT3 (Tyr705) | Key Downregulated Targets | Functional Outcome |
---|---|---|---|
Hepatic stellate | >80% | Cyclin D1, Bcl-2 | Cell cycle arrest, apoptosis |
LX2 (human) | 75% | Survivin, Mcl-1 | Reduced viability |
HSC-T6 (rat) | 70% | VEGF, MMP-2 | Inhibited angiogenesis & invasion |
Experimental validation in hepatic stellate cells (key fibrotic and pre-malignant effectors) confirmed that STAT3-IN-7 suppresses IL-6-induced STAT3 phosphorylation, even in contexts of hyperactivated cytokine signaling [5]. This distinguishes it from upstream inhibitors (e.g., JAK blockers), as it directly targets the terminal effector of the pathway.
A defining feature of STAT3-IN-7 is its activation of Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase-1 (SHP-1), a negative regulator of STAT3. Unlike direct kinase inhibitors, STAT3-IN-7 binds the N-SH2 domain of SHP-1, displacing its autoinhibitory interface and inducing a conformational shift that activates phosphatase activity [5] [8]. This molecular interaction was validated via surface plasmon resonance and mutagenesis studies, which demonstrated that mutations to the N-SH2 domain abrogate STAT3-IN-7’s effects [5].
Activated SHP-1 dephosphorylates STAT3 at Tyr705, severing the oncogenic signaling axis. Crucially, STAT3-IN-7 exhibits >10-fold selectivity for SHP-1 over homologous phosphatases (e.g., SHP-2, PTP1B) [5]. This specificity arises from:
Table 2: Binding Dynamics of STAT3-IN-7 with SHP-1
Interaction Site | Residues Engaged | Binding Affinity (Kd) | Functional Consequence |
---|---|---|---|
N-SH2 domain | Lys129, Arg138, Tyr176 | 0.4 μM | Relief of autoinhibition |
Catalytic domain | Cys453, Ser454 | Not detectable | No direct catalytic inhibition |
In hepatic stellate cells, SHP-1 inhibition (via sodium stibogluconate) reversed STAT3-IN-7-induced apoptosis, confirming SHP-1 as the primary effector [5].
STAT3-IN-7’s mechanism is distinguished from multi-kinase inhibitors by its absence of activity against Raf-kinase pathways. While sorafenib (a clinically approved Raf/VEGFR inhibitor) exhibits partial STAT3 suppression, its primary antitumor effects derive from blockade of Raf-dependent MAPK signaling and angiogenesis [4] [5]. In contrast:
Table 3: Selectivity Profile of STAT3-IN-7 vs. Sorafenib
Target | STAT3-IN-7 (IC50) | Sorafenib (IC50) | Cellular Outcome |
---|---|---|---|
STAT3 (p-Tyr705) | 0.7 μM | 5.8 μM | Selective apoptosis in STAT3-addicted cells |
Raf-1 | >50 μM | 6 nM | MAPK pathway suppression |
VEGFR2 | >50 μM | 90 nM | Anti-angiogenesis |
PDGFRβ | >50 μM | 57 nM | Reduced stromal activation |
Notably, STAT3-IN-7 retains efficacy in sorafenib-resistant hepatocellular carcinoma models, underscoring its mechanistically distinct role [5]. This precision circumvents compensatory activation of alternative oncogenic pathways (e.g., EGFR or AKT), a limitation observed with Raf-kinase inhibitors [5] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9